Arimistane

描述

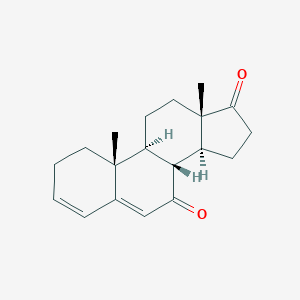

Structure

3D Structure

属性

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDOTNMSJDQVEE-ZENYQMPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420-49-1 |

Source

|

| Record name | Androsta-3,5-diene-7,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Synthesis of Androsta-3,5-diene-7,17-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-3,5-diene-7,17-dione, commonly known as Arimistane, is a steroidal compound of significant interest due to its activity as an aromatase inhibitor.[1] This technical guide outlines a plausible chemical synthesis pathway for Androsta-3,5-diene-7,17-dione, starting from the readily available steroid precursor Dehydroepiandrosterone (DHEA). The synthesis involves a multi-step process, including protection of the 3-hydroxyl group, allylic oxidation at the C-7 position, and subsequent formation of the conjugated diene system. This document provides detailed, representative experimental protocols for each step, a summary of key reaction components in a tabular format, and visual diagrams of the synthesis pathway and a typical experimental workflow to facilitate understanding and replication in a laboratory setting.

Introduction

Androsta-3,5-diene-7,17-dione is a synthetic steroid and a metabolite of 7-keto-DHEA.[2][3] Its primary mechanism of action is the inhibition of aromatase, the enzyme responsible for the conversion of androgens to estrogens.[1] This property makes it a subject of research for its potential applications in regulating hormone levels. The synthesis of Androsta-3,5-diene-7,17-dione can be achieved through various routes, often starting from DHEA or its derivatives.[4] A common strategy involves the introduction of a ketone at the 7-position of the steroid nucleus, followed by the creation of the 3,5-diene. This guide details a representative three-step synthesis pathway.

Proposed Synthesis Pathway

The synthesis of Androsta-3,5-diene-7,17-dione from DHEA can be conceptualized in three main stages:

-

Protection of the 3-hydroxyl group: The 3β-hydroxyl group of DHEA is first protected, typically as an acetate (B1210297) ester, to prevent its oxidation in the subsequent step.

-

Allylic Oxidation: The protected DHEA undergoes allylic oxidation to introduce a ketone at the C-7 position, yielding 3-O-acetyl-7-oxo-DHEA.[4]

-

Deprotection and Diene Formation: The protecting group is removed, and under acidic conditions, a dehydration reaction occurs to form the conjugated 3,5-diene system, resulting in the final product, Androsta-3,5-diene-7,17-dione.[5]

Below is a visual representation of this proposed pathway.

Experimental Protocols

The following protocols are representative and may require optimization for specific laboratory conditions.

Step 1: Acetylation of Dehydroepiandrosterone (DHEA)

Objective: To protect the 3β-hydroxyl group of DHEA as an acetate ester.

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Acetic anhydride

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve DHEA in a minimal amount of pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 3-O-acetyl-DHEA can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Allylic Oxidation of 3-O-acetyl-DHEA

Objective: To introduce a ketone at the C-7 position of the steroid nucleus.

Materials:

-

3-O-acetyl-DHEA

-

tert-Butyl hydroperoxide (t-BuOOH)

-

Chromium(VI) oxide (CrO₃) or other suitable oxidizing agent

-

Dichloromethane (DCM)

-

Sodium sulfite (B76179) solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

Procedure:

-

Dissolve 3-O-acetyl-DHEA in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare the oxidizing agent solution (e.g., a solution of CrO₃ in t-BuOOH and DCM).

-

Slowly add the oxidizing agent solution to the steroid solution at 0 °C with vigorous stirring.

-

Allow the reaction to proceed at 0-5 °C, monitoring its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product, 3-O-acetyl-7-oxo-DHEA, by silica gel column chromatography.

Step 3: Hydrolysis and Dehydration to form Androsta-3,5-diene-7,17-dione

Objective: To remove the acetate protecting group and form the conjugated 3,5-diene.

Materials:

-

3-O-acetyl-7-oxo-DHEA

-

Concentrated Hydrochloric acid (HCl) or other acid catalyst

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve 3-O-acetyl-7-oxo-DHEA in methanol.

-

Add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and monitor the reaction by TLC. This step facilitates both the hydrolysis of the acetate and the dehydration to form the diene.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Androsta-3,5-diene-7,17-dione.

-

Purify the final product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key components and expected products for each step of the synthesis. Yields are representative and can vary based on reaction conditions and scale.

| Step | Starting Material | Key Reagents | Intermediate/Final Product | Typical Yield |

| 1 | Dehydroepiandrosterone (DHEA) | Acetic anhydride, Pyridine | 3-O-acetyl-DHEA | >90% |

| 2 | 3-O-acetyl-DHEA | CrO₃, t-BuOOH | 3-O-acetyl-7-oxo-DHEA | 40-60% |

| 3 | 3-O-acetyl-7-oxo-DHEA | HCl, Methanol | Androsta-3,5-diene-7,17-dione | 70-85% |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single reaction step, such as the allylic oxidation described in Step 2.

Conclusion

This technical guide provides a comprehensive overview of a plausible chemical synthesis pathway for Androsta-3,5-diene-7,17-dione. By detailing the experimental protocols and visualizing the process, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The outlined procedures are based on established chemical principles for steroid modification and offer a solid foundation for the laboratory synthesis of this compound. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

- 1. fda.gov [fda.gov]

- 2. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]

- 3. Androsta-3,5-diene-7,17-dione: isolation from urine and formation from 7-keto-dehydro-epiandrosterone sulphate under various conditions of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20070032462A1 - Novel methods for the preparation of dhea derivatives - Google Patents [patents.google.com]

- 5. wada-ama.org [wada-ama.org]

Arimistane as a Mechanism-Based Inactivator of Aromatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aromatase and Its Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in the biosynthesis of estrogens from androgens.[4][5] It catalyzes the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.[2][4] Estrogens play a crucial role in various physiological processes, but their overproduction is implicated in the pathology of estrogen-dependent diseases, most notably breast cancer.[4] Consequently, the inhibition of aromatase is a key therapeutic strategy for the treatment of these conditions.

Aromatase inhibitors are broadly classified into two types:

-

Type I Inhibitors: Steroidal inhibitors that are structurally similar to the natural substrate and act as mechanism-based inactivators (e.g., exemestane (B1683764) and Arimistane).

-

Type II Inhibitors: Non-steroidal inhibitors that bind reversibly to the enzyme's active site (e.g., anastrozole (B1683761) and letrozole).

This compound falls into the category of Type I inhibitors, characterized by its irreversible binding and subsequent inactivation of the aromatase enzyme.

Mechanism of Action of this compound

This compound's mechanism of action as a suicide inhibitor involves a multi-step process:

-

Competitive Binding: Initially, this compound, due to its structural similarity to the natural substrate androstenedione, competitively binds to the active site of the aromatase enzyme.[1]

-

Enzymatic Conversion: The aromatase enzyme begins its catalytic cycle on the this compound molecule.

-

Formation of a Reactive Intermediate: This enzymatic processing converts this compound into a reactive intermediate.

-

Covalent Bonding and Inactivation: The reactive intermediate then forms a covalent bond with a critical amino acid residue within the enzyme's active site, leading to the irreversible inactivation of the enzyme.

This mechanism-based inactivation is highly specific and efficient, as the inhibitor is only activated at the target site.

Quantitative Data on Aromatase Inhibition

A thorough review of the available scientific literature did not yield specific, peer-reviewed quantitative data for this compound's IC50, Ki, or kinact values. However, for context and comparative purposes, the following table summarizes typical quantitative parameters for other well-characterized aromatase inhibitors. Researchers can use similar experimental designs to determine these values for this compound.

| Inhibitor | Type | IC50 | Ki | Inactivation Rate (kinact) |

| Letrozole | Non-steroidal (Reversible) | 2.18 nM - 0.031 µM[6] | 8 nM[6] | N/A |

| Anastrozole | Non-steroidal (Reversible) | - | - | N/A |

| Exemestane | Steroidal (Irreversible) | 0.232 µM[6] | - | - |

| 4-Hydroxyandrostenedione | Steroidal (Irreversible) | 0.88 µM[7] | - | - |

Note: The IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human placental microsomes, recombinant enzyme) and the substrate concentration.

Experimental Protocols for Aromatase Inhibition Assays

The following are detailed methodologies for key experiments to characterize the activity of aromatase inhibitors like this compound.

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This is a widely used method to screen for and characterize aromatase inhibitors.

Objective: To determine the IC50 of an inhibitor.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate (B84403) buffer (pH 7.4)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.

-

Add varying concentrations of the inhibitor (this compound) to the reaction mixture.

-

Initiate the reaction by adding the [1β-³H]-androstenedione substrate.

-

Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding an ice-cold solution of dextran-coated charcoal to adsorb the unreacted substrate.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the amount of ³H₂O released into the supernatant using a scintillation counter. The amount of released ³H₂O is directly proportional to the aromatase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Dependent Inactivation Assay

This assay is crucial for confirming the mechanism-based inactivation of an inhibitor.

Objective: To determine the inactivation rate constant (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI).

Procedure:

-

Pre-incubate the aromatase enzyme (e.g., human placental microsomes) with various concentrations of the inhibitor (this compound) and NADPH for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

-

At each time point, take an aliquot of the pre-incubation mixture and dilute it into a second incubation mixture containing a saturating concentration of the substrate ([1β-³H]-androstenedione) to measure the remaining enzyme activity.

-

Measure the aromatase activity as described in the IC50 assay.

-

Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. For a mechanism-based inactivator, this plot should be hyperbolic and can be fitted to the Michaelis-Menten equation to determine the kinact (Vmax) and KI (Km).

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways involved in aromatase function and its inhibition by this compound.

References

- 1. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]

- 2. fda.gov [fda.gov]

- 3. predatornutrition.com [predatornutrition.com]

- 4. Antiestrogen pathway (aromatase inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Arimistane (Androsta-3,5-diene-7,17-dione) for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arimistane, scientifically known as Androsta-3,5-diene-7,17-dione, is a potent, irreversible aromatase inhibitor of significant interest in endocrinological and pharmacological research. As a metabolite of 7-keto-dehydroepiandrosterone (B159665) (7-keto-DHEA), it plays a crucial role in the modulation of estrogen and testosterone (B1683101) levels. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its mechanism of action through signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering the foundational knowledge required for advanced study and application of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability, which are critical parameters in designing both in vitro and in vivo studies. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Name | Androsta-3,5-diene-7,17-dione | [1][2][3] |

| Synonyms | This compound, NSC 134910, 3-deoxy-7-oxo-DHEA | [1][2][3] |

| CAS Number | 1420-49-1 | [1][2][3] |

| Chemical Formula | C₁₉H₂₄O₂ | [1][2] |

| Molecular Weight | 284.39 g/mol | [1] |

| Melting Point | 150–155 °C | [1] |

| Boiling Point (Predicted) | 449.3 °C at 760 mmHg | [4] |

| pKa (Predicted) | No ionizable groups within the physiological pH range. | |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). Quantitative data: 1 mg/mL in ethanol and acetonitrile. | [1][2] |

| Appearance | White crystalline solid | [3] |

| UV/Vis (λmax) | 279 nm | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate investigation of this compound. This section provides representative methodologies for its synthesis, purity analysis via High-Performance Liquid Chromatography (HPLC), and a functional assay to determine its aromatase inhibitory activity.

Synthesis of this compound from 7-keto-DHEA

This protocol describes a representative method for the synthesis of this compound from the precursor 7-keto-dehydroepiandrosterone (7-keto-DHEA).

Materials:

-

7-keto-dehydroepiandrosterone (7-keto-DHEA)

-

Perchloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Dissolve 7-keto-DHEA in methanol in a round bottom flask.

-

Add a catalytic amount of perchloric acid to the solution.

-

Heat the mixture to reflux (approximately 65°C) and stir for 1-2 hours.[4]

-

Monitor the reaction progress by TLC, using a hexane:ethyl acetate solvent system.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

HPLC Analysis for Purity Assessment

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for determining the purity of a synthesized or purchased batch of this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1% Formic acid (optional, for pH adjustment)

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with optional 0.1% formic acid.

-

Gradient: Start with a suitable ratio (e.g., 50:50 A:B), and increase the percentage of B over time to elute the compound and any impurities. A representative gradient could be: 0-1 min 10% B, 1-10 min ramp to 95% B, hold for 2 min, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 279 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of the this compound reference standard in acetonitrile or methanol (e.g., 1 mg/mL).

-

Prepare a sample solution of the this compound batch to be tested at the same concentration as the reference standard.

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the reference standard and the sample solution.

-

Record the chromatograms and determine the retention time of this compound from the reference standard.

-

Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

In Vitro Aromatase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on recombinant human aromatase. This method is based on commercially available kits.

Materials:

-

Recombinant human aromatase (CYP19A1)

-

Aromatase substrate (fluorogenic)

-

NADPH regenerating system

-

Aromatase assay buffer

-

Letrozole (B1683767) (positive control inhibitor)

-

This compound (test compound)

-

96-well microplate (white, flat-bottom)

-

Plate reader with fluorescence detection (Ex/Em = 488/527 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer to create a concentration-response curve.

-

In a 96-well plate, add the assay buffer, NADPH regenerating system, and recombinant human aromatase to each well.

-

Add the different concentrations of this compound to the respective wells. Include wells with no inhibitor (vehicle control) and wells with a known inhibitor like letrozole (positive control).

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic aromatase substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C.

-

Determine the rate of the reaction (Vmax) for each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the irreversible inhibition of the aromatase enzyme. This action has significant downstream consequences on the endocrine system, particularly on the hypothalamic-pituitary-gonadal (HPG) axis.

Aromatase Inhibition Signaling Pathway

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. This compound, being a "suicide" inhibitor, binds covalently to the aromatase enzyme, leading to its permanent inactivation. This prevents the conversion of testosterone and androstenedione (B190577) into estradiol (B170435) and estrone, respectively. The reduction in estrogen levels is a primary therapeutic and physiological effect of this compound.

Effect on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The reduction in circulating estrogen levels due to aromatase inhibition by this compound leads to a decrease in the negative feedback on the hypothalamus and pituitary gland. This results in an increased secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary to release more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Increased LH stimulates the Leydig cells in the testes to produce more testosterone. This cascade ultimately leads to elevated testosterone levels.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data interpretation.

Conclusion

This compound (Androsta-3,5-diene-7,17-dione) is a compound with well-defined physicochemical properties and a clear mechanism of action as an irreversible aromatase inhibitor. Its ability to modulate the hypothalamic-pituitary-gonadal axis makes it a valuable tool for research in endocrinology, oncology, and sports science. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust studies. Further research into its metabolic fate, potential off-target effects, and therapeutic applications will continue to expand our understanding of this potent molecule.

References

Arimistane's Role in Steroid Biosynthesis: A Technical Guide

An In-depth Examination of Androsta-3,5-diene-7,17-dione as a Potent Aromatase Inactivator

Abstract

Arimistane, scientifically known as Androsta-3,5-diene-7,17-dione, is a potent steroidal aromatase inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, its role within the steroid biosynthesis pathway, and its effects on hormonal regulation. This compound functions as a suicide inhibitor, irreversibly binding to and inactivating the aromatase enzyme. This action effectively blocks the conversion of androgens to estrogens, leading to a significant modulation of the testosterone (B1683101) to estrogen ratio. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biochemical properties of this compound, including quantitative data on its inhibitory action, experimental protocols for its characterization, and its metabolic fate.

Introduction

This compound (Androsta-3,5-diene-7,17-dione) is a synthetic steroid and a metabolite of 7-keto-DHEA.[1] It has garnered significant attention for its potent ability to inhibit aromatase, the key enzyme responsible for the biosynthesis of estrogens from androgens.[2] Aromatase, a member of the cytochrome P450 superfamily, catalyzes the aromatization of the A-ring of androgens like testosterone and androstenedione (B190577) to produce estradiol (B170435) and estrone, respectively.[2] By inhibiting this critical step, this compound effectively reduces circulating estrogen levels while consequently increasing testosterone levels.[3][4] Its classification as a "suicide inhibitor" signifies that it irreversibly binds to the aromatase enzyme, leading to its permanent inactivation.[1][5] This mechanism of action makes this compound a subject of interest in various fields, including endocrinology and sports medicine, and has led to its inclusion in the World Anti-Doping Agency (WADA) prohibited list.[2] This guide will delve into the technical details of this compound's function and its impact on steroidogenic pathways.

Mechanism of Action: Suicide Inhibition of Aromatase

This compound is characterized as a suicide substrate for human placental aromatase.[6] This mechanism involves the enzyme processing this compound as it would its natural substrate, but this process leads to the generation of a reactive intermediate that covalently and irreversibly binds to the enzyme's active site, thereby inactivating it.[5]

The following diagram illustrates the steroid biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data on Aromatase Inhibition

The potency of this compound as a suicide inhibitor of aromatase has been characterized by determining its kinetic parameters, specifically the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). A study by Numazawa et al. (1992) characterized Androst-5-ene-7,17-dione, a related compound to this compound, as a suicide substrate of human placental aromatase.[6]

| Compound | kinact (min-1) | KI (nM) | Reference |

| Androst-5-ene-7,17-dione | 0.069 | 143 | [6] |

Impact on Steroid Biosynthesis Pathways and Hormonal Regulation

By irreversibly inhibiting aromatase, this compound significantly alters the balance of steroid hormones in the body. The primary effects are a decrease in the production of estrogens (estradiol and estrone) and a subsequent increase in the levels of their androgen precursors (testosterone and androstenedione).

This hormonal shift can trigger a response from the hypothalamic-pituitary-gonadal (HPG) axis. Reduced estrogen levels can lessen the negative feedback on the hypothalamus and pituitary gland, potentially leading to an increased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][4] LH, in turn, stimulates the Leydig cells in the testes to produce more testosterone, further contributing to the androgenic environment.

The following diagram illustrates the logical relationship of this compound's effect on the HPG axis.

While the qualitative effects on hormone levels are widely reported, robust quantitative data from controlled human or animal studies on the specific percentage changes in testosterone, estradiol, LH, and FSH following this compound administration are not extensively available in the peer-reviewed literature.

Metabolism of this compound

Following oral administration, this compound is metabolized in the body. Studies have focused on identifying its urinary metabolites for anti-doping purposes. The principal urinary metabolite has been identified as androst-3,5-diene-7β-ol-17-one.[7] Up to 15 distinct metabolites have been detected in post-administration urine samples, which are primarily excreted as glucuro-conjugated compounds.[7]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol is a representative method for determining the inhibitory activity of compounds like this compound on aromatase.

Objective: To measure the inhibition of aromatase activity by quantifying the conversion of a radiolabeled androgen substrate to an estrogen product.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH (cofactor)

-

This compound (test inhibitor)

-

Phosphate (B84403) buffer (pH 7.4)

-

Activated charcoal-dextran solution

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control group with solvent only.

-

Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione.

-

Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding chloroform and vortexing to extract the steroids.

-

Separate the aqueous phase (containing the released ³H₂O as a byproduct of aromatization) from the organic phase.

-

Treat the aqueous phase with an activated charcoal-dextran solution to remove any remaining radiolabeled substrate.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

For Suicide Inhibition Kinetics (kinact and KI): To confirm time-dependent inactivation, the enzyme is pre-incubated with the inhibitor for various time intervals before initiating the reaction with the substrate. The remaining enzyme activity is then plotted against the pre-incubation time to determine the rate of inactivation.

The following workflow illustrates the general procedure for determining suicide inhibition kinetics.

Quantification of Serum Testosterone and Estradiol by LC-MS/MS

This protocol outlines a standard method for accurately measuring steroid hormone levels in serum.

Objective: To quantify the concentrations of testosterone and estradiol in serum samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Serum samples

-

Stable isotope-labeled internal standards (e.g., ¹³C₃-Testosterone, ¹³C₆-Estradiol)

-

Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw serum samples on ice.

-

To a known volume of serum, add the internal standards.

-

Perform a liquid-liquid extraction by adding MTBE, vortexing, and centrifuging to separate the organic and aqueous layers.

-

Transfer the organic layer (containing the steroids) to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).

-

Detect and quantify testosterone and estradiol using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of testosterone and estradiol in the unknown samples by comparing their peak area ratios to the internal standards against the calibration curve.

-

Conclusion

This compound (Androsta-3,5-diene-7,17-dione) is a potent, irreversible inhibitor of the aromatase enzyme. Its mechanism as a suicide substrate leads to a significant and lasting reduction in the biosynthesis of estrogens, thereby altering the androgen-to-estrogen ratio in favor of androgens. This technical guide has provided an in-depth look at its role in the steroid biosynthesis pathway, supported by available quantitative data and detailed experimental protocols for its characterization. Further research, particularly controlled in vivo studies, is warranted to fully quantify its effects on the hormonal cascade and its potential therapeutic applications and physiological consequences.

References

- 1. 19-Hydroxy-4-androsten-17-one: potential competitive inhibitor of estrogen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatase inhibition in the human male reveals a hypothalamic site of estrogen feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nattysuperstore.com [nattysuperstore.com]

- 4. muscleandbrawn.com [muscleandbrawn.com]

- 5. reddit.com [reddit.com]

- 6. Androst-5-ene-7,17-dione: a novel class of suicide substrate of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

An In-Depth Technical Guide to Androsta-3,5-diene-7,17-dione: Molecular Structure, Stereochemistry, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-3,5-diene-7,17-dione, a synthetic steroid derivative also known by the trivial name Arimistane, is a molecule of significant interest in medicinal chemistry and pharmacology.[1][2] It is structurally related to endogenous steroid hormones and has garnered attention primarily for its potent activity as an aromatase inhibitor.[2] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and biological activity of androsta-3,5-diene-7,17-dione. Detailed summaries of its spectroscopic and crystallographic data are presented, along with established experimental protocols for its synthesis and analysis. The guide also visualizes its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Molecular Structure and Stereochemistry

Androsta-3,5-diene-7,17-dione possesses a tetracyclic steroid core, systematically named (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-dione. Its molecular formula is C₁₉H₂₄O₂, with a molecular weight of approximately 284.39 g/mol .[3] The core structure features a conjugated diene system at the 3 and 5 positions within the A and B rings and ketone functionalities at the C-7 and C-17 positions. The stereochemistry of the molecule is defined by five critical chiral centers at C8, C9, C10, C13, and C14, which dictate its three-dimensional conformation. The ring conformations are typically a distorted half-chair for ring A due to the conjugated system, with rings B and C adopting chair conformations and ring D an envelope conformation.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for androsta-3,5-diene-7,17-dione.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1420-49-1 | [3] |

| Molecular Formula | C₁₉H₂₄O₂ | [3] |

| Molecular Weight | 284.39 g/mol | [3] |

| Melting Point | 150–155 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO; poorly soluble in water. | [3] |

Table 2: Spectroscopic Data

| Technique | Key Signals and Assignments | Reference |

| ¹H NMR (CDCl₃, 600 MHz) | δ 6.22 (d, J=10.2 Hz, H-4), δ 5.95 (d, J=10.0 Hz, H-6) | [3] |

| FT-IR | ν=1678 cm⁻¹ (α,β-unsaturated C=O at C-7), ν=1662 cm⁻¹ (C=O at C-17), ν=1615 cm⁻¹ (C=C diene stretch), ν=1580 cm⁻¹ (conjugated system vibration) | [3] |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 285.1847 (calc. 285.1849). Fragmentation shows losses of CO (28 Da) and H₂O (18 Da). | [3][4] |

Table 3: X-ray Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| Unit Cell Dimensions | a=6.24 Å, b=12.18 Å, c=18.35 Å | [3] |

| Volume | 1394 ų | [3] |

| Calculated Density | 1.22 g/cm³ | [3] |

Biological Activity and Mechanism of Action

The primary biological activity of androsta-3,5-diene-7,17-dione is its function as a potent, irreversible inhibitor of the enzyme aromatase (cytochrome P450 19A1).[2] Aromatase is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens (specifically, the conversion of testosterone (B1683101) to estradiol (B170435) and androstenedione (B190577) to estrone).

By binding to the active site of aromatase, androsta-3,5-diene-7,17-dione acts as a suicide inhibitor.[2] This leads to a significant reduction in the production of estrogens.[3] This mechanism of action makes it a compound of interest for research into conditions associated with excess estrogen and for potential therapeutic applications. The conjugated diene system and the C-7 ketone are crucial for its inhibitory activity.[2]

Metabolically, androsta-3,5-diene-7,17-dione is primarily transformed via 7β-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to androsta-3,5-diene-7,17-dione.

Synthesis from 7-keto-Dehydroepiandrosterone (7-keto-DHEA)

This protocol describes a general method for the synthesis of androsta-3,5-diene-7,17-dione from a common precursor.

Materials:

-

7-keto-dehydroepiandrosterone (7-keto-DHEA)

-

Appropriate oxidizing agent (e.g., Pyridinium chlorochromate)

-

Acid catalyst (e.g., p-Toluenesulfonic acid)

-

Anhydrous organic solvent (e.g., Dichloromethane, Toluene)

-

Sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Oxidation: Dissolve 7-keto-DHEA in anhydrous dichloromethane. Add the oxidizing agent portion-wise at room temperature and stir the mixture until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude intermediate.

-

Rearrangement: Dissolve the crude intermediate in toluene (B28343) and add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Purification: After the reaction is complete, cool the mixture, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure androsta-3,5-diene-7,17-dione.[3]

High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol outlines a general method for the analysis of androsta-3,5-diene-7,17-dione purity.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water

-

B: Acetonitrile or Methanol

-

Gradient elution is typically used, for example, starting with a higher percentage of A and gradually increasing the percentage of B.

Procedure:

-

Sample Preparation: Prepare a standard solution of androsta-3,5-diene-7,17-dione in the mobile phase or a compatible solvent at a known concentration.

-

Injection: Inject a defined volume of the sample onto the HPLC column.

-

Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (e.g., around 280-290 nm).

-

Quantification: Determine the purity by integrating the peak area of the analyte and comparing it to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the identification and quantification of androsta-3,5-diene-7,17-dione.

Instrumentation:

-

GC-MS system with an electron ionization (EI) source

Column:

-

A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Procedure:

-

Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent. For improved volatility and thermal stability, derivatization to form trimethylsilyl (B98337) (TMS) ethers may be performed using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Injection: Inject a small volume of the prepared sample into the GC inlet.

-

Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

-

Mass Spectrometry: Acquire mass spectra over a suitable mass range (e.g., 50-500 amu).

-

Identification: Identify androsta-3,5-diene-7,17-dione by its characteristic retention time and mass spectrum, including the molecular ion and fragmentation pattern.

Conclusion

Androsta-3,5-diene-7,17-dione is a synthetic steroid with a well-defined molecular structure and stereochemistry that underpins its potent biological activity as an irreversible aromatase inhibitor. The comprehensive data presented in this guide, from its physicochemical properties to detailed spectroscopic and crystallographic analyses, provide a solid foundation for researchers. The outlined experimental protocols offer practical guidance for its synthesis and characterization. A thorough understanding of this molecule is crucial for its application in biochemical research and for the exploration of its therapeutic potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]

- 3. Buy Androsta-3,5-diene-7,17-dione (EVT-290381) | 1420-49-1 [evitachem.com]

- 4. Identification of the designer steroid Androsta-3,5-diene-7,17-dione in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

Arimistane's Interaction with the Androgen Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arimistane (Androsta-3,5-diene-7,17-dione) is a synthetic steroidal compound widely recognized as a potent, irreversible inhibitor of aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2][3] While its classification as a synthetic anabolic-androgenic steroid implies a potential interaction with the androgen receptor (AR), a comprehensive review of the scientific literature reveals a notable lack of specific studies investigating its direct binding affinity or functional activity at the androgen receptor.[4] This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its well-documented role as a "suicide" aromatase inhibitor. Furthermore, it provides detailed experimental protocols for androgen receptor competitive binding assays and reporter gene assays, which are the standard methodologies to elucidate the direct interaction of any compound with the androgen receptor.

Primary Mechanism of Action: Irreversible Aromatase Inhibition

This compound's principal and most characterized interaction with the endocrine system is its potent inhibition of the aromatase enzyme (CYP19A1).[3] It functions as a mechanism-based inactivator, commonly referred to as a "suicide inhibitor."[1][5]

The process unfolds in a multi-step manner:

-

Competitive Binding: Due to its structural similarity to the natural aromatase substrate, androstenedione, this compound competitively binds to the active site of the enzyme.[4]

-

Enzymatic Conversion: Aromatase processes this compound as it would its natural substrate.[4]

-

Formation of a Reactive Intermediate: This enzymatic processing converts this compound into a reactive intermediate.

-

Covalent and Irreversible Binding: Instead of being released, this intermediate forms a permanent, covalent bond with the aromatase enzyme, leading to its irreversible inactivation.[4]

This permanent deactivation of the aromatase enzyme prevents any potential for estrogen rebound.[1] The inhibition of aromatase leads to a decrease in the conversion of androgens (like testosterone) into estrogens, thereby increasing the levels of circulating testosterone (B1683101).[6][7]

Signaling Pathway of Aromatase Inhibition

The following diagram illustrates the mechanism of this compound as a suicide aromatase inhibitor.

Caption: Mechanism of this compound as a suicide aromatase inhibitor.

Interaction with the Androgen Receptor: Uncharacterized

Despite being labeled as a synthetic anabolic-androgenic steroid, there is a significant lack of direct evidence to quantify this compound's binding affinity (Ki) or functional activity (IC50) at the androgen receptor.[4] An FDA memorandum has noted that the direct physiological effects and impacts on tissue-specific gene expression for this compound have not been adequately characterized.[4]

While direct interaction is unproven, the significant increase in endogenous testosterone resulting from aromatase inhibition will lead to increased activation of the androgen receptor signaling pathway.

Studies on the metabolites of this compound have been conducted, with androst-3,5-diene-7β-ol-17-one identified as a principal urinary metabolite.[3][8] However, the binding affinity and functional activity of these metabolites at the androgen receptor have not been reported. It is worth noting that metabolites of other steroidal aromatase inhibitors, such as exemestane (B1683764) and formestane, have been shown to bind to and activate the androgen receptor.[9]

Experimental Protocols for Assessing Androgen Receptor Interaction

The following sections detail the standard experimental protocols used to determine if a compound binds to and/or activates the androgen receptor.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known high-affinity radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the binding affinity (IC50, Ki) of a test compound for the androgen receptor.

Principle: A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the test compound. The amount of radiolabeled androgen bound to the receptor is measured, and a decrease in binding with increasing concentrations of the test compound indicates competitive binding.

Detailed Methodology:

-

Preparation of Receptor Source (Rat Prostate Cytosol):

-

Ventral prostates are excised from adult male rats, trimmed of fat, and pooled.[10]

-

The tissue is homogenized in a cold buffer solution (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).[10]

-

The homogenate is centrifuged at high speed (e.g., 30,000 x g) to pellet cellular debris.[10]

-

The resulting supernatant, which contains the cytosolic androgen receptors, is collected, aliquoted, and stored at -80°C.[10]

-

Protein concentration is determined using a standard protein assay (e.g., Bio-Rad Protein Assay).[10]

-

-

Assay Procedure:

-

Serial dilutions of the test compound and a reference standard (e.g., unlabeled dihydrotestosterone) are prepared.

-

In assay tubes, the diluted test compound, a constant amount of radiolabeled ligand (e.g., [³H]-DHT), and the receptor preparation are combined.

-

Tubes are incubated overnight at 4°C to reach binding equilibrium.[10]

-

To separate bound from unbound radioligand, a slurry of hydroxyapatite (B223615) (HAP) is added, which binds the receptor-ligand complex.

-

The HAP is washed multiple times with buffer to remove unbound radioligand.

-

Scintillation cocktail is added to the washed HAP pellets, and radioactivity is quantified using a scintillation counter.[10]

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting dose-response curve.

-

Experimental Workflow for AR Competitive Binding Assay

Caption: Workflow for an androgen receptor competitive binding assay.

Androgen Receptor Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the androgen receptor.

Objective: To determine if a test compound acts as an agonist or antagonist of the androgen receptor.

Principle: A host cell line (e.g., a human prostate cancer cell line like LNCaP or a cell line co-transfected with an AR expression vector) is engineered to contain a reporter gene (e.g., firefly luciferase) under the control of androgen response elements (AREs).[11][12] When an AR agonist binds to the receptor, the complex translocates to the nucleus, binds to the AREs, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of the AR.

Detailed Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line is cultured in appropriate media. For cells not endogenously expressing AR, they are co-transfected with a plasmid expressing the human androgen receptor (hAR) and a reporter plasmid containing an ARE-driven luciferase gene.[13]

-

A co-transfected Renilla luciferase vector under a constitutive promoter is often included for normalization of transfection efficiency and cell viability.[11]

-

Cells are seeded in multi-well plates (e.g., 96-well plates).[11]

-

-

Agonist Mode Assay Procedure:

-

24 hours post-transfection, the culture medium is replaced with medium containing serial dilutions of the test compound. A known AR agonist (e.g., DHT) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.[11]

-

Cells are incubated for a set period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[11]

-

The cells are then lysed, and the luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.[11]

-

-

Antagonist Mode Assay Procedure:

-

The procedure is similar to the agonist assay, but the cells are co-treated with serial dilutions of the test compound and a constant concentration of a known AR agonist (e.g., the EC80 concentration of DHT).[11]

-

A decrease in luciferase activity compared to the agonist-only control indicates antagonistic activity.

-

-

Data Analysis:

-

Firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

For agonist assays, the normalized data are plotted against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).

-

For antagonist assays, the data are plotted to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

-

Logical Flow for AR Reporter Gene Assay

References

- 1. predatornutrition.com [predatornutrition.com]

- 2. hitechpharma.com [hitechpharma.com]

- 3. fda.gov [fda.gov]

- 4. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]

- 5. nattysuperstore.com [nattysuperstore.com]

- 6. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. researchgate.net [researchgate.net]

- 9. The beneficial androgenic action of steroidal aromatase inactivators in estrogen-dependent breast cancer after failure of nonsteroidal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Arimistane: A Technical Guide for Researchers

An In-depth Technical Guide on the Research Compound Androsta-3,5-diene-7,17-dione (Arimistane)

Abstract

Androsta-3,5-diene-7,17-dione, commonly known as this compound, is a steroidal compound that has garnered significant interest within the research community for its potent activity as an aromatase inhibitor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound as a research compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, mechanism of action, and analytical characterization. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this compound's scientific journey.

Introduction

This compound (Androsta-3,5-diene-7,17-dione) is a synthetic steroid and a metabolite of 7-keto-dehydroepiandrosterone (B159665) (7-Keto DHEA). Its primary mechanism of action is the irreversible inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens. This potent anti-estrogenic activity has led to its investigation for various research applications, although it has also appeared in the gray market of dietary supplements, leading to regulatory scrutiny. This guide will delve into the scientific literature to trace the origins and development of this compound as a research tool.

Discovery and Historical Timeline

The history of this compound is rooted in the broader exploration of steroid biochemistry and the quest for aromatase inhibitors.

-

1971: Early Identification: One of the earliest mentions of Androsta-3,5-diene-7,17-dione in the scientific literature appears to be a study by Schubert, Wehrberger, and Hobe. They reported the isolation of the compound from human urine and described its formation from 7-keto-dehydroepiandrosterone sulfate (B86663) under various hydrolysis conditions. This initial work laid the groundwork for understanding its metabolic origins.

-

1990s: Research into Aromatase Inhibitors: The 1990s saw a surge in research focused on developing aromatase inhibitors for potential therapeutic applications, particularly in estrogen-dependent cancers. A significant contribution came from Numazawa and colleagues, who synthesized and evaluated a series of androstene derivatives as aromatase inhibitors. Their 1994 publication in the Journal of Medicinal Chemistry detailed the synthesis and inhibitory activity of several compounds, including Androsta-3,5-diene-7,17-dione (referred to as compound 24 in the paper). This study was pivotal in characterizing its potent, mechanism-based ("suicide") inhibition of aromatase.

-

2000s-Present: Emergence as a "Designer Steroid": In more recent years, this compound has been identified as an ingredient in various dietary supplements marketed for bodybuilding and athletic performance enhancement. This has led to its classification as a "designer steroid" and its inclusion on the World Anti-Doping Agency (WADA) prohibited list. Consequently, much of the recent research has focused on the development of sensitive analytical methods for its detection in biological samples for anti-doping purposes.

Chemical Synthesis

The synthesis of this compound typically starts from 7-keto-dehydroepiandrosterone (7-keto-DHEA). The general synthetic strategy involves the introduction of a double bond in the A-ring of the steroid nucleus.

General Synthetic Pathway from 7-keto-DHEA

The conversion of 7-keto-DHEA to this compound involves a dehydration reaction, which can be achieved under acidic conditions. This process leads to the formation of the conjugated 3,5-diene system.

Illustrative Experimental Protocol (Hypothetical)

Objective: To synthesize Androsta-3,5-diene-7,17-dione from 7-oxo-dehydroepiandrosterone.

Materials:

-

7-oxo-dehydroepiandrosterone

-

p-Toluenesulfonic acid monohydrate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of 7-oxo-dehydroepiandrosterone in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

-

The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure Androsta-3,5-diene-7,17-dione.

-

The structure and purity of the final compound are confirmed by analytical techniques such as NMR, MS, and HPLC.

Pharmacological Profile

Mechanism of Action: Irreversible Aromatase Inhibition

This compound is a potent, mechanism-based irreversible inhibitor of aromatase, also known as a "suicide inhibitor". The aromatase enzyme is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis, the aromatization of the A-ring of androgens like testosterone (B1683101) and androstenedione (B190577) to form estradiol (B170435) and estrone, respectively.

The inhibitory process involves:

-

Competitive Binding: this compound, having a similar steroidal structure to the natural androgen substrates, competitively binds to the active site of the aromatase enzyme.

-

Enzymatic Conversion: The aromatase enzyme begins to process this compound as it would a natural substrate.

-

Formation of a Reactive Intermediate: This enzymatic processing converts this compound into a reactive intermediate.

-

Covalent Bonding: The reactive intermediate then forms a stable, covalent bond with a key residue within the enzyme's active site, leading to the permanent inactivation of the enzyme.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the aromatase inhibitory activity of this compound.

| Parameter | Value | Species/System | Reference |

| Ki | 0.22 µM | Human placental microsomes | Numazawa et al., 1994 |

Analytical Methodologies

The detection and quantification of this compound and its metabolites are crucial for both research and anti-doping applications. A variety of sophisticated analytical techniques are employed for this purpose.

Sample Preparation and Extraction

Biological samples, such as urine, typically undergo a multi-step preparation process before analysis.

Technical Whitepaper: The Classification of Arimistane (Androst-3,5-diene-7,17-dione) as a Synthetic Anabolic-Androgenic Steroid

Executive Summary

Androsta-3,5-diene-7,17-dione, commonly known as Arimistane, is a synthetic steroidal compound widely recognized for its potent, mechanism-based inhibition of the aromatase enzyme.[1][2] While its primary pharmacological action is to suppress estrogen biosynthesis, its classification extends beyond that of a simple aromatase inhibitor.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the World Anti-Doping Agency (WADA), have classified it in a manner that warrants a detailed technical examination.[2][4] The FDA explicitly refers to this compound as a "synthetic anabolic-androgenic steroid" (AAS).[2] This whitepaper provides a comprehensive technical guide on the classification of this compound, detailing its mechanism of action, metabolic fate, and the experimental protocols used to characterize such compounds. It synthesizes available data to clarify the rationale behind its classification, focusing on its steroidal structure and its role as a powerful hormone and metabolic modulator.

Regulatory and Chemical Classification

This compound is a synthetic derivative of dehydroepiandrosterone (B1670201) (DHEA) and is not a naturally occurring hormone in humans, though it is recognized as a metabolite of DHEA.[1][5] Its status as a synthetic steroid is undisputed in scientific literature.[1][2] This synthetic origin is a key criterion in its regulatory scrutiny.

The substance has been identified in over-the-counter dietary supplements marketed for performance enhancement, leading to significant regulatory action.[1][4] The FDA has determined that this compound is not generally recognized as safe (GRAS) for use in food and considers it an unsafe food additive.[2][6] Critically, the FDA's scientific memorandum on the substance explicitly categorizes it as a synthetic anabolic-androgenic steroid.[2][7]

Similarly, WADA added this compound to the Prohibited List in 2017, where it remains listed under Section S4. Hormone and Metabolic Modulators , specifically as an aromatase inhibitor.[2][4][8][9][10][11] This classification prohibits its use by athletes at all times, both in and out of competition.

| Table 1: Regulatory Classification of this compound | | :--- | :--- | | Organization | Classification/Status | | U.S. Food and Drug Administration (FDA) | Synthetic anabolic-androgenic steroid; Unsafe food additive.[2][7] | | World Anti-Doping Agency (WADA) | Prohibited Substance; S4. Hormone and Metabolic Modulators (Aromatase inhibitor).[8][9][11] |

Primary Mechanism of Action: Aromatase Inhibition

This compound's principal and most well-documented mechanism of action is the irreversible inhibition of aromatase (cytochrome P450 19A1), the key enzyme complex responsible for converting androgens into estrogens.[1][2][12] This process, known as aromatization, converts substrates like testosterone (B1683101) and androstenedione (B190577) into estradiol (B170435) and estrone, respectively.[2]

By binding to the active site of the aromatase enzyme, this compound acts as a "suicide inhibitor."[1][13] This mechanism-based inactivation permanently disables the enzyme molecule, preventing it from carrying out further conversions. The consequence is a significant reduction in systemic estrogen levels, which in turn elevates the testosterone-to-estrogen ratio.[3] This hormonal shift is the basis for its use in bodybuilding supplements to achieve a leaner physique by reducing water retention and preventing gynecomastia.[3]

Analysis of Anabolic and Androgenic Properties

The classification of a substance as an "anabolic-androgenic steroid" typically implies a direct interaction with the androgen receptor (AR), leading to anabolic (e.g., muscle growth) and androgenic (e.g., development of male secondary sexual characteristics) effects.

Direct Androgenic Activity

There is a notable lack of publicly available scientific studies demonstrating that this compound itself binds to and activates the androgen receptor. The majority of research focuses on its potent anti-estrogenic effects.[1][2] However, the FDA's classification suggests that the agency considers it to possess such properties, either directly or through its metabolites.[2] This situation is analogous to other steroidal aromatase inhibitors, such as Exemestane, whose 17-hydroxy metabolites are known to bind to and activate the androgen receptor, thereby exerting direct androgenic effects.[14]

Indirect Anabolic Effects

This compound exerts a powerful indirect anabolic effect. By suppressing aromatase activity, it significantly increases the level of circulating testosterone relative to estrogen.[3][15] This altered hormonal milieu is highly conducive to anabolism, promoting muscle growth and strength gains. It is this potent modulation of the body's hormonal state, stemming from its steroidal structure, that contributes to its classification as an AAS.

Metabolic Fate and Metabolite Activity

The anabolic and androgenic properties of a steroid are often mediated by its metabolites. Human metabolism studies of this compound have been conducted, primarily for anti-doping purposes, to identify its urinary metabolites.[7][16][17][18] The compound is extensively metabolized through Phase I reactions, primarily hydroxylation and reduction, followed by Phase II conjugation (e.g., glucuronidation) for excretion.[1][16][17]

While numerous metabolites have been identified, the androgenic or anabolic activity of these specific compounds has not been characterized in the available literature. This represents a significant data gap. The potential for one or more of these metabolites to act as direct androgen receptor agonists remains a plausible, though unproven, hypothesis that could underpin its AAS classification.

| Table 2: Major Identified Urinary Metabolites of this compound | | :--- | :--- | | Metabolite Class | Specific Compounds Identified | | Parent Compound | Androsta-3,5-diene-7,17-dione (found in some studies).[7][16] | | Monohydroxylated | 7β-hydroxy-androsta-3,5-diene-17-one (primary urinary metabolite).[1] | | | Androst-3,5-dien-7α-ol-17-one.[19] | | | Androst-3,5-dien-7-one-17α-ol.[19] | | | Androst-3,5-dien-7-one-17β-ol.[19] | | Bis-hydroxylated | Four distinct dihydroxylated metabolites have been detected.[7][16] | | Reduced | Four distinct reduced metabolites have been detected.[7][16] |

Experimental Protocols

The characterization of a compound like this compound involves several key experimental assays. The following sections detail the standard methodologies for determining aromatase inhibition and androgenic activity.

Protocol: In Vitro Aromatase Inhibition Assay

This protocol describes a common method for determining a compound's inhibitory potency (e.g., IC₅₀) against the aromatase enzyme.[12][20][21]

-

Objective: To quantify the inhibition of human aromatase by a test compound.

-

Materials:

-

Human Recombinant Aromatase (CYP19A1).[22]

-

NADPH regenerating system.

-

Fluorogenic or radiolabeled androgen substrate.

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., Letrozole, Anastrozole).[21]

-

Assay buffer.

-

96-well microplate (white or black, depending on detection method).

-

Plate reader (fluorometer or scintillation counter).

-

-

Methodology:

-

Preparation: Prepare serial dilutions of the test compound and the positive control.

-

Reaction Setup: In each well of the microplate, add the assay buffer, human recombinant aromatase, and the NADPH regenerating system.

-

Inhibitor Addition: Add the various concentrations of the test compound, positive control, or vehicle (solvent control) to the appropriate wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[20]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in the reader and measure the signal (e.g., fluorescence) kinetically over a period of 30-60 minutes at 37°C.

-

Data Analysis: Calculate the reaction rate for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[21]

-

Protocol: Hershberger Bioassay for Androgenic/Anabolic Activity

The Hershberger bioassay is the internationally recognized in vivo screening test (OECD TG 441) for assessing a substance's androgenic or anti-androgenic properties.[23][24][25][26] While no published Hershberger assay results for this compound were found, this protocol outlines how it would be tested for direct androgenic activity.

-

Objective: To determine if a test substance causes an increase in the weight of androgen-dependent tissues in castrated male rats.

-

Animal Model: Peripubertal male rats (e.g., Wistar), castrated at approximately 42 days of age.[24] A 7-day post-castration recovery period is required for endogenous androgen levels to decline.[24]

-

Materials:

-

Castrated male rats.

-

Test substance (this compound).

-

Vehicle (e.g., corn oil).

-

Positive control (e.g., Testosterone Propionate, TP).

-

Gavage needles or subcutaneous injection equipment.

-

-

Methodology:

-

Animal Acclimation & Grouping: After recovery from castration, randomly assign animals to control and treatment groups (minimum 6 animals per group).[26]

-

Dosing Regimen: Administer the test substance (at least two dose levels) daily for 10 consecutive days via oral gavage or subcutaneous injection.[23][26] The vehicle control group receives only the vehicle, and the positive control group receives a standard dose of TP.

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[26]

-

Tissue Dissection and Weighing: Carefully dissect the five androgen-dependent tissues: ventral prostate (VP), seminal vesicles (SV, including coagulating glands and fluids), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[24][25] Record the fresh (wet) weight of each tissue.

-